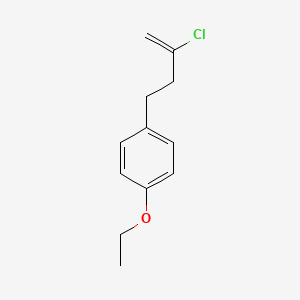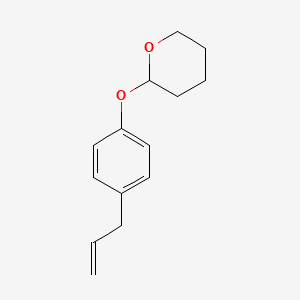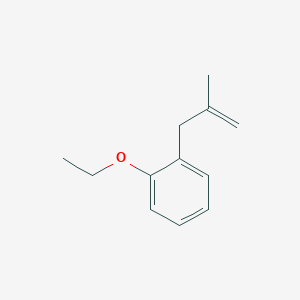
2-Chloro-3-(2-isopropylphenyl)-1-propene
Overview
Description
“2-Chloro-3-(2-isopropylphenyl)-1-propene” is a complex organic compound. It contains a propene group, which is a three-carbon alkene, attached to a phenyl group (a benzene ring minus one hydrogen) that is further substituted with an isopropyl group (a carbon attached to two methyl groups). The molecule also has a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the propene group and the aromatic phenyl ring would likely play significant roles in its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reagents used and the conditions of the reaction. The double bond in the propene group and the aromatic ring in the phenyl group could potentially be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might make it more polar, affecting its solubility in different solvents .Scientific Research Applications
Catalyst Regioselectivity in Polymerization
Research on the copolymerization of propene and ethylene using Ziegler-Natta catalyst systems has provided insights into catalyst regioselectivity, an important factor in the industrial production of isotactic polypropylene. These studies help in understanding how catalyst systems respond to molecular hydrogen as a chain transfer agent, offering explanations for the varying efficiencies of different catalysts in polymer production (Busico, Chadwick, Cipullo, Ronca, & Talarico, 2004).
Chemical Decomposition and Reaction Pathways
The decomposition of 2-isopropylphenol in supercritical water has been studied, yielding products like phenol, propene, and 2-propylphenol. These studies shed light on reaction pathways such as dealkylation and rearrangement, providing valuable information on the kinetics of these reactions and their dependence on conditions like temperature and water density (Sato, Sekiguchi, Saisu, Watanabe, Adschiri, & Arai, 2002).
Synthesis and Applications of Organometallic Compounds
The synthesis of specific organometallic compounds, such as (3-(2′-ethoxyethoxy)propyl)lithium from 1-chloro-3-(2′-ethoxyethoxy)-propane, highlights the utility of 2-Chloro-3-(2-isopropylphenyl)-1-propene derivatives in initiating anion polymerization. This research contributes to the broader field of polymer chemistry by offering methods to synthesize polymers with specific properties (Feng, 2005).
Zeolite Catalysis in Phenol Alkylation
The study of zeolite catalyzed gas phase alkylation of phenol with propylene aimed at maximizing the production of 2-isopropylphenol provides insights into how the reaction pathway and product selectivity are influenced by zeolite topology. This research demonstrates the potential of using zeolites for selective chemical synthesis, with implications for industrial applications (Xu, Miller, Agrawal, & Jones, 2013).
Mechanism of Action
Target of Action
It’s known that organoboron compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of organoboron compounds, they can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Organoboron compounds are known to participate in various borylation approaches . These include the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .
Pharmacokinetics
It’s important to note that boronic acids and their esters, which are often used in the design of new drugs and drug delivery devices, are only marginally stable in water . This could impact the bioavailability of the compound.
Result of Action
Organoboron compounds are known to be highly valuable building blocks in organic synthesis .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-(2-isopropylphenyl)-1-propene can be influenced by environmental factors. For instance, boronic acids and their esters are only marginally stable in water . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Future Directions
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9(2)12-7-5-4-6-11(12)8-10(3)13/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCGYTHFIXMTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222408 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-53-2 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)
